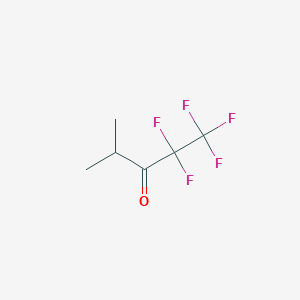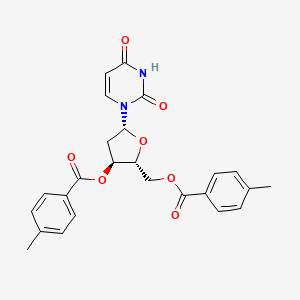
2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine is a modified nucleoside derivative It is structurally related to uridine, a nucleoside that is a component of RNA The modification involves the addition of two 4-methylbenzoyl groups at the 3’ and 5’ positions of the deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of the deoxyribose sugar with 4-methylbenzoyl groups. This can be achieved through esterification reactions using 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside, 2’-deoxyuridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: The major product of hydrolysis is 2’-deoxyuridine.
Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.
Scientific Research Applications
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: The compound is used in studies of nucleic acid structure and function, particularly in understanding the effects of nucleoside modifications on RNA and DNA.
Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine involves its incorporation into nucleic acids. The presence of the 4-methylbenzoyl groups can alter the conformation and stability of the nucleic acid, affecting its interactions with proteins and other molecules. This can lead to inhibition of viral replication or disruption of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-guanosine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-cytidine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-adenosine
Uniqueness
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine is unique due to its specific modification at the 3’ and 5’ positions with 4-methylbenzoyl groups. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N2O7 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19-,20+,22+/m0/s1 |
InChI Key |
PHIPERUMORAWER-TUNNFDKTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



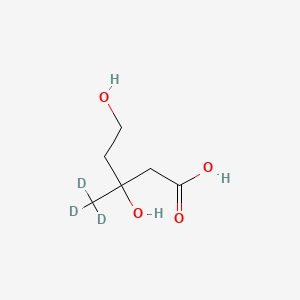
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)

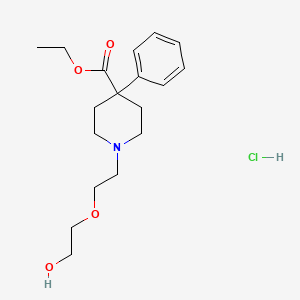
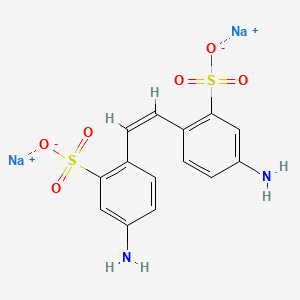
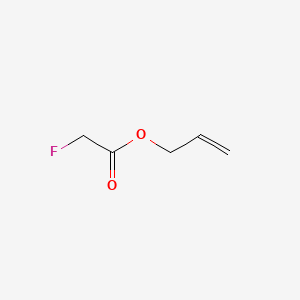
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)

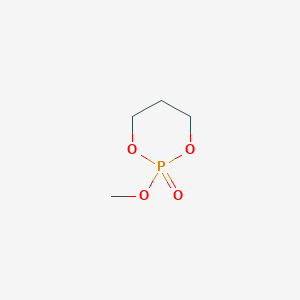
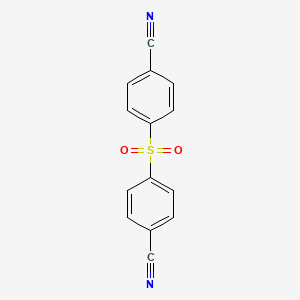
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
